molecular formula C14H12ClFN2O B10968030 1-(3-Chlorobenzyl)-3-(3-fluorophenyl)urea

1-(3-Chlorobenzyl)-3-(3-fluorophenyl)urea

Cat. No.: B10968030
M. Wt: 278.71 g/mol
InChI Key: ACAUJZBRFZXOAB-UHFFFAOYSA-N
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Description

N-(3-Chlorobenzyl)-N’-(3-fluorophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorobenzyl group and a fluorophenyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chlorobenzyl)-N’-(3-fluorophenyl)urea typically involves the reaction of 3-chlorobenzylamine with 3-fluorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds via the formation of an intermediate carbamate, which subsequently undergoes cyclization to form the desired urea compound.

Industrial Production Methods: In an industrial setting, the production of N-(3-Chlorobenzyl)-N’-(3-fluorophenyl)urea may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-Chlorobenzyl)-N’-(3-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorobenzyl and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amines and other reduced compounds.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-(3-Chlorobenzyl)-N’-(3-fluorophenyl)urea is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has been investigated for its ability to inhibit certain proteases and kinases, which are important targets in drug discovery.

Medicine: N-(3-Chlorobenzyl)-N’-(3-fluorophenyl)urea has shown promise as a lead compound in the development of new pharmaceuticals. It is being explored for its potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is also employed in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of N-(3-Chlorobenzyl)-N’-(3-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity. This inhibition can lead to various biological effects, depending on the target and the pathway involved. For example, inhibition of proteases can result in the suppression of tumor growth, while inhibition of kinases can modulate signaling pathways involved in inflammation.

Comparison with Similar Compounds

  • N-(3-Chlorobenzyl)-N’-(3-chlorophenyl)urea
  • N-(3-Fluorobenzyl)-N’-(3-fluorophenyl)urea
  • N-(3-Chlorobenzyl)-N’-(4-fluorophenyl)urea

Comparison: N-(3-Chlorobenzyl)-N’-(3-fluorophenyl)urea is unique due to the specific combination of chlorobenzyl and fluorophenyl groups. This combination imparts distinct physicochemical properties, such as solubility and reactivity, which can influence its biological activity and applications. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C14H12ClFN2O

Molecular Weight

278.71 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-(3-fluorophenyl)urea

InChI

InChI=1S/C14H12ClFN2O/c15-11-4-1-3-10(7-11)9-17-14(19)18-13-6-2-5-12(16)8-13/h1-8H,9H2,(H2,17,18,19)

InChI Key

ACAUJZBRFZXOAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

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